molecular formula C13H17Cl2NO3 B1456312 Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-62-6

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456312
M. Wt: 306.18 g/mol
InChI Key: RFRGDNFUXLMFFU-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption to Soil and Organic Matter

  • Sorption Experiments on Phenoxy Herbicides : Werner et al. (2012) compiled a database of soil-water distribution coefficients for various phenoxy herbicides, including 2,4-D and MCPA. This research highlights the significant role soil organic matter and iron oxides play as sorbents for these herbicides, suggesting that similar compounds, potentially including the specified methyl pyrrolidinecarboxylate, might also interact significantly with these soil components (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment

  • Pesticide Industry Wastewater : Goodwin et al. (2018) reviewed treatment options for high-strength wastewater from pesticide production, which often contains toxic pollutants similar to the compound . Biological processes and granular activated carbon are highlighted as effective for removing such contaminants, indicating potential methods for managing waste containing the specified compound (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3.ClH/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2;/h3-5,10,12,15H,6-7H2,1-2H3;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRGDNFUXLMFFU-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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